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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

cat. No.: B120221

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxypyridine (CAS No. 55717-45-8), also known as 6-Bromo-3-pyridinol, is a
versatile heterocyclic building block of significant interest in medicinal chemistry and organic
synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a
hydroxyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of
more complex molecules. This technical guide provides an in-depth overview of the commercial
availability of 2-Bromo-5-hydroxypyridine, a detailed experimental protocol for its application in
cross-coupling reactions, and a discussion of its role in the development of biologically active
compounds.

The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of
functional groups on this ring system allows for the fine-tuning of a molecule's physicochemical
properties and biological activity. 2-Bromo-5-hydroxypyridine is particularly useful for introducing a
substituted pyridinyl moiety into a target molecule through various cross-coupling reactions, such as
the Suzuki-Miyaura coupling. This has led to its use in the synthesis of inhibitors for various kinases,
including p38 MAP kinase, which are implicated in inflammatory diseases.[1][2]

Commercial Availability and Suppliers

2-Bromo-5-hydroxypyridine is readily available from a variety of chemical suppliers in research-
grade quantities. The purity levels typically range from 95% to over 99%, with prices varying by
supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.
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) Product . Available .
Supplier Purity . Price (USD)
Number Quantities
Thermo Scientific
, H27228 >94.0% (GC) 19,59 ~$209.65 (for 5 g)
Chemicals
TCI America B3657 >98.0% (GC) 19,59 19.00(forlg), 19.00(forlg),
38.00 (for 5 g)[3]
18.53(forlg), 18.53(forlg),
32.95 (for 5 g), ~
19,549,259, 100
Chem-Impex 28860 =>99% (GC)
9,250 9 112.67(for25g),112.67 (for2
329.69 (for 100 g),
~$637.76 (for 250
9)[41[5]
130.67(for10g), 130.67 (forl
259.42 (for 25 g),
] -~ 10g, 2549, 50 g, ~
Biosynth FB16203 Not Specified
100 g, 250 g
432.37(for50g),432 .37 (for5s
653.36 (for 100 g),
~$1,056.90 (for
250 g)[6]
_ Price available
Lab Pro Inc. B3657-5G Min. 98.0% (GC,T) 5g
upon request[3]
_ ~$460.49 (for 100
CP Lab Safety B3657-100g min 96% 100 g

9]

Note: Prices are subject to change and may not include shipping and handling fees. Please consult

the supplier's website for the most current pricing and availability.
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Experimental Protocols

2-Bromo-5-hydroxypyridine is a key intermediate in the synthesis of substituted pyridines via
palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-
Miyaura coupling reaction, a widely used method for the formation of C-C bonds. This protocol is
adapted from established procedures for similar 2-bromopyridine derivatives and can be optimized for
specific substrates.[8][9][10]

Representative Suzuki-Miyaura Coupling Protocol

Reaction Scheme:

Materials:

e 2-Bromo-5-hydroxypyridine

¢ Arylboronic acid (1.1 - 1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%)

» Base (e.g., K2COs or K3POa, 2-3 equivalents)

o Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
e Anhydrous sodium sulfate (NazSQOa4) or magnesium sulfate (MgSQa)
» Organic solvent for extraction (e.qg., ethyl acetate)

e Brine

« Silica gel for column chromatography

e Round-bottom flask or reaction tube

e Reflux condenser

e Magnetic stirrer and stir bar

 Inert atmosphere (Nitrogen or Argon)

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir
bar, add 2-Bromo-5-hydroxypyridine (1 equivalent), the arylboronic acid (1.1 equivalents), and
the base (2 equivalents).

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for
10-15 minutes.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.qg.,
Pd(PPhs)4, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via
syringe.

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction
mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction
mixture).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0a4), and filter. Concentrate the filtrate under reduced pressure. The crude product can be
purified by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction

described above.
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A generalized workflow for the Suzuki-Miyaura coupling of 2-Bromo-5-hydroxypyridine.
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Applications in Drug Discovery and Medicinal
Chemistry

2-Bromo-5-hydroxypyridine serves as a critical starting material for the synthesis of various
biologically active molecules. Its utility stems from the ability to undergo diverse chemical
transformations at both the bromine and hydroxyl positions.

The bromine atom is readily displaced or utilized in cross-coupling reactions to introduce a variety of
substituents at the 2-position of the pyridine ring. This is particularly valuable in the development of
kinase inhibitors, where the pyridine core often acts as a scaffold that interacts with the hinge region
of the kinase's ATP-binding site. For instance, derivatives of similar bromopyridines have been used
to synthesize potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][2]

The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization,
allowing for the modulation of a compound's solubility, metabolic stability, and target engagement.
This dual functionality makes 2-Bromo-5-hydroxypyridine a highly adaptable building block for
creating libraries of compounds for structure-activity relationship (SAR) studies.[11]

While a specific signaling pathway directly modulated by 2-Bromo-5-hydroxypyridine itself is not
extensively documented, its role as a precursor to molecules that inhibit pathways like the p38 MAP
kinase cascade highlights its importance in the discovery of new therapeutics for inflammatory
diseases and cancer.[12][13]

The following diagram illustrates the logical relationship in utilizing 2-Bromo-5-hydroxypyridine in a
drug discovery context, leading to the identification of a potential kinase inhibitor.
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Logical workflow from a starting material to a preclinical candidate in drug discovery.

Conclusion

2-Bromo-5-hydroxypyridine is a commercially accessible and highly valuable reagent for
researchers in organic synthesis and drug discovery. Its utility as a versatile building block, particularly
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in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of
substituted pyridines. The ability to functionalize both the bromine and hydroxyl groups provides a
powerful tool for the development of novel, biologically active compounds, including potential kinase
inhibitors for the treatment of various diseases. This guide provides a foundational understanding of
its commercial landscape and a practical framework for its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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